6-chloro-4-ethoxy-3-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
6-Chloro-4-ethoxy-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes a chloro, ethoxy, and methylthio group attached to a pyrazolo[3,4-d]pyrimidine core
Preparation Methods
The synthesis of 6-Chloro-4-ethoxy-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature. The reaction proceeds through a nucleophilic substitution mechanism, where the ethoxide ion replaces one of the chloro groups, resulting in the formation of the desired product with a high yield .
Chemical Reactions Analysis
6-Chloro-4-ethoxy-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the chloro group, using reducing agents like lithium aluminum hydride.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
Scientific Research Applications
6-Chloro-4-ethoxy-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its unique structure and biological activity.
Biological Studies: The compound is used in biological assays to study its effects on different cellular pathways and molecular targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Material Science: The compound’s unique properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-4-ethoxy-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets in the cell. The compound can inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anti-cancer activity. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
6-Chloro-4-ethoxy-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolopyrimidine derivatives:
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Similar in structure but lacks the pyrazole ring, which may result in different biological activities.
4,6-Dichloro-2-(methylthio)pyrimidine: Precursor in the synthesis of the target compound, with different reactivity due to the presence of two chloro groups.
2-Chloromethyl-3,5-dimethyl-4-(methylthio)pyrimidine: Another related compound with different substituents, leading to variations in chemical and biological properties
Properties
Molecular Formula |
C8H9ClN4OS |
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Molecular Weight |
244.70 g/mol |
IUPAC Name |
6-chloro-4-ethoxy-3-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H9ClN4OS/c1-3-14-6-4-5(10-8(9)11-6)12-13-7(4)15-2/h3H2,1-2H3,(H,10,11,12,13) |
InChI Key |
OCMGJCZDJHTMJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1C(=NN2)SC)Cl |
Origin of Product |
United States |
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